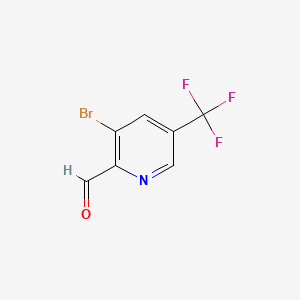

3-Bromo-5-(trifluoromethyl)picolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO. It is used in the synthesis of various pharmaceutical intermediates .

Synthesis Analysis

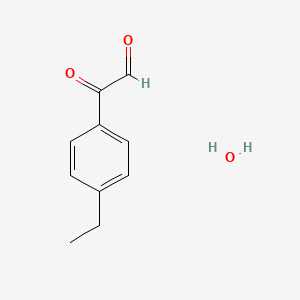

The synthesis of this compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper . More detailed synthesis methods and reactions involving this compound can be found in various patents and scientific literature .Molecular Structure Analysis

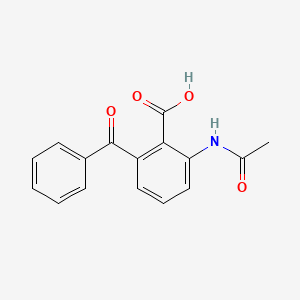

The molecular structure of this compound consists of a picolinaldehyde group substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position.Aplicaciones Científicas De Investigación

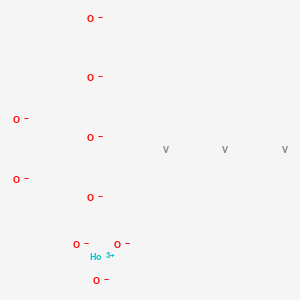

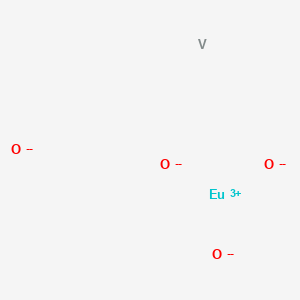

Metal Coordination and Ligand Synthesis

One application of derivatives similar to 3-Bromo-5-(trifluoromethyl)picolinaldehyde is in the synthesis of metal coordination complexes. These complexes find utility in catalysis, molecular recognition, and sensing. For instance, metal-templated assemblies leveraging the reversible covalent association between picolylamine derivatives and aldehydes demonstrate potential in these areas. Zinc ions, in particular, have been shown to induce assembly effectively, highlighting the role of specific metal ions in determining the structure and functionality of the resultant complexes (You et al., 2011).

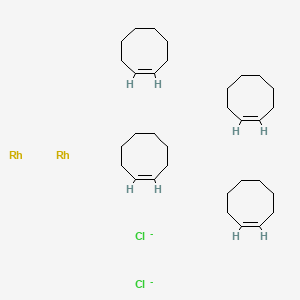

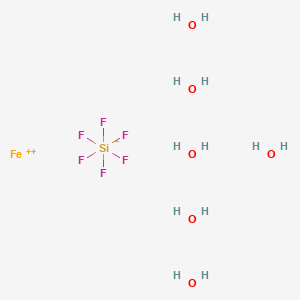

Catalysis

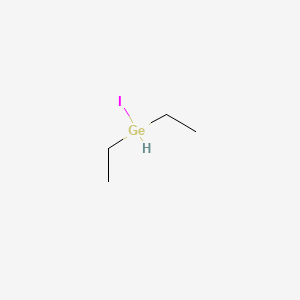

Derivatives of this compound have been employed in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes, showcasing the compound's versatility in catalytic applications. These complexes exhibit high catalytic activity in reactions such as the allylation of aldehydes and the transfer hydrogenation of ketones, underscoring the potential of such derivatives in enhancing the efficiency and selectivity of chemical transformations (Wang et al., 2011).

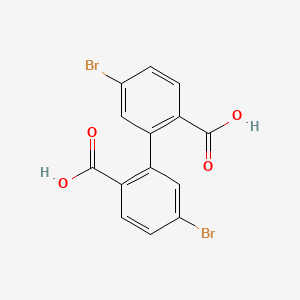

Organic Synthesis

In the domain of organic synthesis, the reactivity of this compound and its analogs has been harnessed for the development of novel synthetic routes. For example, the synthesis of functionalized pyridines using magnesium chloride intermediates derived from bromo-picolinaldehydes showcases the compound's utility in constructing complex organic molecules. This methodology has implications for the synthesis of pharmaceuticals and other biologically active compounds, demonstrating the broad applicability of this compound in organic synthesis (Song et al., 2004).

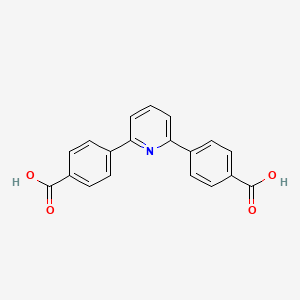

Enantioselective Synthesis

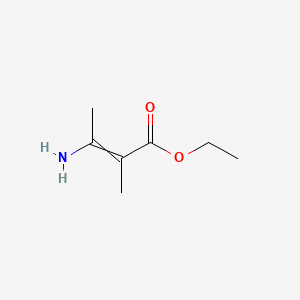

The compound and its derivatives also play a role in enantioselective synthesis, offering pathways to produce chiral molecules with high selectivity. For instance, the enantioselective dienamine-mediated formation of dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, employing a C2-symmetric aminocatalyst, illustrates the compound's contribution to the creation of chiral building blocks. Such advancements are crucial for the development of drugs and materials with specific chiral properties (Donslund et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJSHHUAEQVWJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743617 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227601-42-4 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.